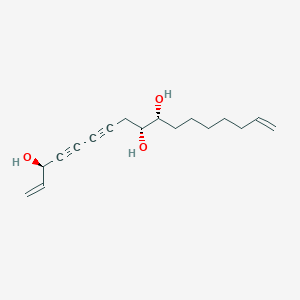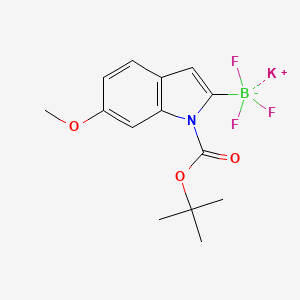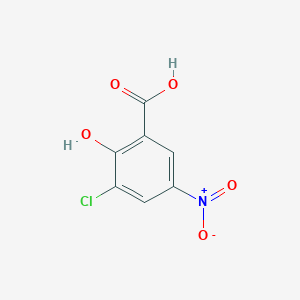![molecular formula C10H12BrN3 B12841422 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12841422.png)
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[311]heptane is a bicyclic compound featuring a bromopyridine moiety This compound is of interest due to its unique structure, which combines a brominated pyridine ring with a diazabicycloheptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can be achieved through a multi-step process. One common approach involves the bromination of pyridine followed by the formation of the diazabicycloheptane ring. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
The formation of the diazabicycloheptane ring can be achieved through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Cyclization Reactions: The diazabicycloheptane ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its bicyclic structure can be explored for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe or a ligand in biological studies to investigate the interactions with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in halogen bonding or π-π interactions, while the diazabicycloheptane ring can provide rigidity and spatial orientation to the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound shares the bicyclic structure but lacks the bromopyridine moiety, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptane Derivatives: These compounds have similar bicyclic frameworks but differ in the substituents attached to the ring system.
Uniqueness
3-(6-Bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane is unique due to the presence of both a brominated pyridine ring and a diazabicycloheptane structure. This combination provides a versatile platform for further functionalization and exploration in various scientific fields.
Eigenschaften
Molekularformel |
C10H12BrN3 |
|---|---|
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-10-2-1-9(4-12-10)14-5-7-3-8(6-14)13-7/h1-2,4,7-8,13H,3,5-6H2 |
InChI-Schlüssel |
MKDOHOGBFJXSRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC1N2)C3=CN=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


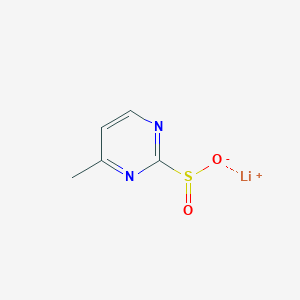
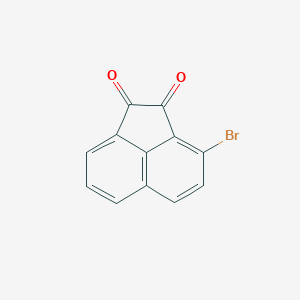

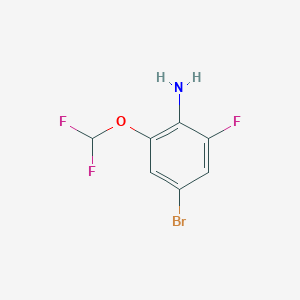

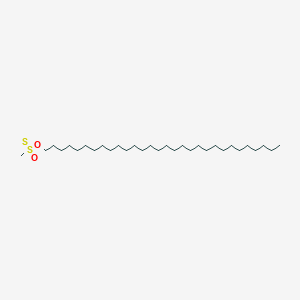
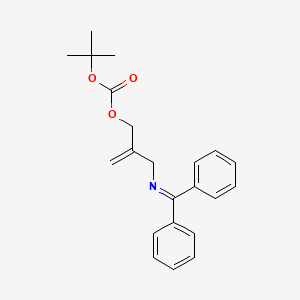


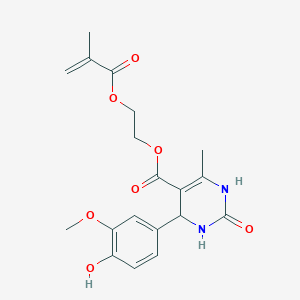
![B-[3,5-Difluoro-4'-(trans-4-propylcyclohexyl)[1,1'-biphenyl]-4-yl]boronic acid](/img/structure/B12841402.png)
